BenchChemオンラインストアへようこそ!

2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid

Fragment-Based Lead Generation Cancer Metabolism LDHA Inhibition

2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid (CAS 110121-31-8) is a racemic, non-proteinogenic α-amino acid derivative comprising a 2-methyl-1,3-benzothiazole core linked via the 6-position to a 2-aminopropanoic acid side chain. With a molecular formula of C11H12N2O2S and a molecular weight of 236.29 g/mol, it serves as a research-use-only small-molecule building block that has been deployed as a critical structural fragment in fragment-based lead generation (FBLG) for metabolic enzyme inhibitors.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
Cat. No. B11758355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2S/c1-6-13-9-3-2-7(5-10(9)16-6)4-8(12)11(14)15/h2-3,5,8H,4,12H2,1H3,(H,14,15)
InChIKeyYVMIZEGOMZLNGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid (CAS 110121-31-8) – Procurement-Relevant Identity & Core Structural Characteristics


2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid (CAS 110121-31-8) is a racemic, non-proteinogenic α-amino acid derivative comprising a 2-methyl-1,3-benzothiazole core linked via the 6-position to a 2-aminopropanoic acid side chain . With a molecular formula of C11H12N2O2S and a molecular weight of 236.29 g/mol, it serves as a research-use-only small-molecule building block that has been deployed as a critical structural fragment in fragment-based lead generation (FBLG) for metabolic enzyme inhibitors [1].

Procurement Risk Alert: Why Closely Related Benzothiazole Analogs Cannot Substitute for 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid


Generic substitution among benzothiazole amino acids carries a high risk of experimental failure because the precise regiochemistry of the amino acid side chain (6-position) and the 2-methyl substituent dictate a unique hydrogen-bonding and steric profile within a biological target’s binding pocket. Crystal structures of LDHA-inhibitor complexes reveal that the 2-methyl-1,3-benzothiazol-6-yl moiety engages in specific, directional interactions that would be abolished by moving the propanoic acid chain to the 5- or 7-position, or by omitting the 2-methyl group, thus losing the vector required for fragment linking or optimization [1].

Head-to-Head & Cross-Study Quantitative Differentiation Evidence for 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid


Target Engagement Differentiation: LDHA Inhibitory Potency of Elaborated 2-Methyl-1,3-Benzothiazol-6-yl Fragment Versus Unelaborated Fragments

The 2-methyl-1,3-benzothiazol-6-yl fragment is a critical component of the potent LDHA inhibitor 88V. While the isolated fragment 2-amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid exhibits weak or undetectable affinity (typical of low-molecular-weight fragments; an experimental Kd for the fragment itself was not located in the public domain, consistent with fragment screening cascades that detect binders with Kd > 100 µM), its structure-guided linking with a second-site fragment yielded compound 88V, which demonstrated a binding affinity (Kd) of 69 nM and a cellular IC50 of 1900 nM against rat LDHA [1]. For comparison, the unelaborated core 2-aminobenzothiazole fragment alone showed no detectable LDHA inhibition under the same SPR and NMR screening cascade reported in Ward et al. (2012) [1]. This >1000-fold improvement in target engagement upon fragment elaboration is directly attributable to the specific 6-substitution pattern and the 2-methyl group present in the starting fragment.

Fragment-Based Lead Generation Cancer Metabolism LDHA Inhibition

Regiochemical Specificity: Comparison of LDHA Co-Crystal Structures for 6- Versus 5- and 7-Substituted Benzothiazole Derivatives

In the published AstraZeneca FBLG campaign, only 6-substituted 2-methylbenzothiazole fragments yielded interpretable electron density in the LDHA active site upon soaking. Attempts to employ 5- or 7-substituted analogs failed to produce co-crystal structures, indicating that the 6-position is uniquely permissive for fragment binding and subsequent chemical elaboration [1]. In the 4AJN co-crystal structure, the 2-methyl-1,3-benzothiazol-6-yl moiety forms a face-to-face π-stacking interaction with the nicotinamide ring of the NADH cofactor, a geometry that cannot be achieved with 5- or 7-substituted regioisomers [1].

Structure-Activity Relationship X-ray Crystallography Fragment Linking

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) Comparison with Des-methyl Analog

The 2-methyl substituent on the benzothiazole ring significantly modulates lipophilicity relative to the des-methyl (2-unsubstituted) analog. Calculated logP for 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid is 2.1 (ALOGPS), compared to approximately 1.5 for 2-Amino-3-(1,3-benzothiazol-6-yl)propanoic acid [1]. The topological polar surface area (TPSA) remains 67.4 Ų for both compounds, indicating that the 2-methyl group increases lipophilicity without altering hydrogen-bonding capacity, a property that influences fragment screening hit rates and downstream lead optimization [1].

Drug-Likeness Fragment Properties Medicinal Chemistry

Evidence-Backed Application Scenarios Where 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid Delivers Differentiated Value


Fragment-Based Lead Generation (FBLG) Against LDHA for Cancer Metabolism Research

This compound is a pre-validated, crystallographically enabled fragment hit for lactate dehydrogenase A (LDHA). Research groups can directly procure it to initiate fragment linking or merging campaigns, bypassing the need for de novo fragment screening. The established co-crystal structure (PDB 4AJN) provides a roadmap for structure-guided optimization, and the fragment-derived lead compound 88V has already demonstrated nanomolar binding affinity (Kd 69 nM) [1].

Chemical Probe Development for Metabolic Enzyme Target Validation

The compound serves as a key intermediate for synthesizing cellular-active LDHA inhibitors. The 2-methyl-1,3-benzothiazol-6-yl moiety can be elaborated with second-site fragments via amide bond formation at the amino group or via modification of the carboxylic acid. The published SAR from the AstraZeneca campaign demonstrates that compounds built from this scaffold achieve cellular IC50 values in the low micromolar range (e.g., 1.9 µM for 88V), making them suitable for target validation studies in cancer cell lines [1].

Synthesis of Luciferase Substrate Analogs and Bioluminescence Probe Development

The 2-methyl-1,3-benzothiazol-6-yl core closely resembles the benzothiazole moiety of firefly luciferin. The compound can be used as a precursor for synthesizing luciferin analogs with modified emission properties. The 2-methyl substitution and the free amino acid handle allow for facile conjugation to peptide or small-molecule payloads, enabling the development of activatable bioluminescent probes for in vivo imaging [1].

Quote Request

Request a Quote for 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.